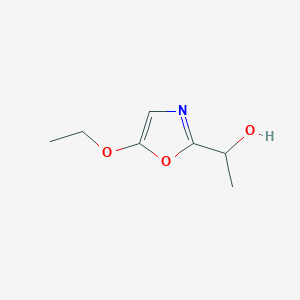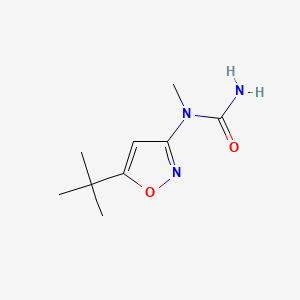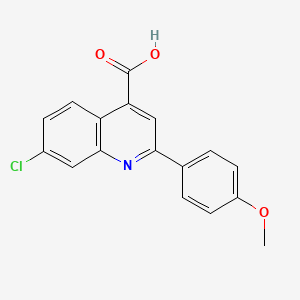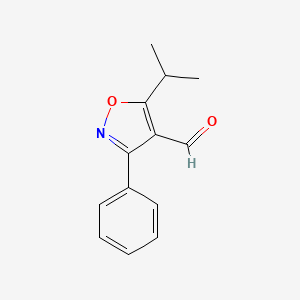
1-(5-Ethoxyoxazol-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Ethoxyoxazol-2-yl)ethanol is an organic compound that features an oxazole ring substituted with an ethoxy group and an ethanol moiety The oxazole ring is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
1-(5-Ethoxyoxazol-2-yl)ethanol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the van Leusen oxazole synthesis is a notable method that utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction typically involves the cycloaddition of TosMIC with aldehydes or imines, followed by subsequent functional group modifications to introduce the ethoxy and ethanol moieties.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反応の分析
Types of Reactions
1-(5-Ethoxyoxazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield an aldehyde or ketone, while reduction of the oxazole ring can produce various reduced derivatives.
科学的研究の応用
1-(5-Ethoxyoxazol-2-yl)ethanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be utilized in the production of specialty chemicals and advanced materials
作用機序
The mechanism of action of 1-(5-Ethoxyoxazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity. The ethanol moiety may also contribute to the compound’s solubility and reactivity in biological systems .
類似化合物との比較
Similar Compounds
1-(5-Methoxyoxazol-2-yl)ethanol: Similar structure but with a methoxy group instead of an ethoxy group.
1-(5-Ethoxyoxazol-2-yl)methanol: Similar structure but with a methanol moiety instead of ethanol.
1-(5-Ethoxyoxazol-2-yl)propane: Similar structure but with a propane moiety instead of ethanol.
Uniqueness
1-(5-Ethoxyoxazol-2-yl)ethanol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties.
特性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC名 |
1-(5-ethoxy-1,3-oxazol-2-yl)ethanol |
InChI |
InChI=1S/C7H11NO3/c1-3-10-6-4-8-7(11-6)5(2)9/h4-5,9H,3H2,1-2H3 |
InChIキー |
AWKQRKKSCYEXOW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CN=C(O1)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-Chlorobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12882148.png)
![Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper](/img/structure/B12882149.png)
![Benzo[d]isoxazol-3-yl acetate](/img/structure/B12882156.png)

![3-(2-Ethoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12882171.png)
![4-butoxy-N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B12882172.png)

![3H-Pyrrolo[3,4-c]pyridin-3-one, 1,2-dihydro-1-hydroxy-1-phenyl-](/img/structure/B12882187.png)
![6-Bromo-4-methoxybenzo[d]isoxazole](/img/structure/B12882195.png)
![N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12882197.png)


